3-Penten-1-ol, 4-methyl-, acetate

Descripción general

Descripción

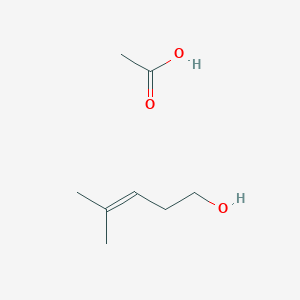

3-Penten-1-ol, 4-methyl-, acetate: is an organic compound with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . . This compound is characterized by its ester functional group, which is derived from the reaction between an alcohol and an acetic acid.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Penten-1-ol, 4-methyl-, acetate typically involves the esterification of 3-Penten-1-ol, 4-methyl- with acetic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction scheme is as follows:

3-Penten-1-ol, 4-methyl-+Acetic Acid→3-Penten-1-ol, 4-methyl-, acetate+Water

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Penten-1-ol, 4-methyl-, acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 3-Penten-1-ol, 4-methyl- and acetic acid.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Hydrolysis: 3-Penten-1-ol, 4-methyl- and acetic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: Corresponding alcohols.

Aplicaciones Científicas De Investigación

Synthesis Processes

The synthesis of this compound can involve several methods:

- Esterification : The reaction of 4-methyl-3-penten-1-ol with acetic acid under acidic conditions.

- Thermal Isomerization : This process can be utilized to convert related compounds into 3-Penten-1-ol, 4-methyl-, acetate through controlled heating in the presence of catalysts .

Applications in Agriculture

One of the notable applications of this compound is its use as a synergistic agent in herbicides . Compounds synthesized from this ester can enhance the effectiveness of herbicides by improving their activity against target species. For example, derivatives like 1,1,1-trihalogeno-4-methyl-3-penten-2-ol have been shown to exhibit significant insecticidal properties when used as intermediates in the production of certain insecticides .

Role as a Volatile Organic Compound

Research has identified this compound as a volatile organic compound (VOC) that can be linked to various biological processes. In studies examining the VOC profiles of different populations, this compound was noted for its potential role in distinguishing between age groups based on metabolic differences .

Case Study: Aging and VOCs

A study published by the National Institutes of Health highlighted how specific VOCs, including 3-Penten-1-ol, were undetectable in centenarians compared to younger controls. This suggests that the presence or absence of certain VOCs may be indicative of metabolic health and aging processes .

Applications in Food Science

In food science, esters like this compound contribute to flavor profiles and aroma characteristics. The compound's fruity scent makes it valuable in the formulation of food flavorings and fragrances.

Aroma Characteristics

Research into various fruit varieties has shown that esters are significant contributors to aroma. For example, studies evaluating plum varieties found that esters play a crucial role in the sensory attributes of fruit flavors . The ability to manipulate such compounds can enhance food products' appeal and marketability.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Synthesis | Used as a precursor for synthesizing herbicides and insecticides. |

| Agriculture | Acts as a synergistic agent enhancing herbicide effectiveness. |

| Volatile Organic Compound | Linked to metabolic health; potential biomarker for aging studies. |

| Food Science | Contributes to flavor profiles and aroma characteristics in food products. |

Mecanismo De Acción

The mechanism of action of 3-Penten-1-ol, 4-methyl-, acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis, releasing the active alcohol and acetic acid, which can then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

- 4-Penten-1-ol, 3-methyl-, acetate

- 3-Methyl-4-penten-1-ol

- 4-Methyl-3-penten-1-ol

Comparison: 3-Penten-1-ol, 4-methyl-, acetate is unique due to its specific structural arrangement and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications in research and industry.

Actividad Biológica

Overview

3-Penten-1-ol, 4-methyl-, acetate (CAS Number: 929-12-4) is an organic compound with the molecular formula and a molecular weight of approximately 142.1956 g/mol. This compound is an ester formed from the reaction of 3-Penten-1-ol and acetic acid, and it has garnered attention for its potential biological activities, particularly in the fields of chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ester functional group, which can undergo hydrolysis to release the active alcohol and acetic acid. These components may interact with various enzymes and receptors, influencing biochemical pathways relevant to health and disease. The specific molecular targets and pathways are still under investigation but are crucial for understanding its therapeutic potential.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for use in food preservation and as a natural pesticide.

- Flavoring Agent : Its pleasant aroma contributes to its use in the food industry as a flavoring agent.

- Potential Therapeutic Applications : Investigations into its pharmacological properties suggest potential applications in treating certain diseases due to its ability to modulate specific biological pathways.

Toxicological Studies

A case study evaluating the toxicity of β-olefinic alcohols, including compounds similar to this compound, provides insights into its safety profile. The study reported a No Observed Adverse Effect Level (NOAEL) of approximately 13.2 mg/kg body weight/day for females and 11.6 mg/kg body weight/day for males based on kidney and liver weight changes in Wistar rats .

Summary of Toxicity Findings

| Study Type | NOAEL (mg/kg bw/day) | Observations |

|---|---|---|

| Oral Repeated-Dose (90 days) | 13.2 (females), 11.6 (males) | Increased kidney weight |

| Oral Exposure (15 weeks) | 4.8 (males), 6.2 (females) | Decreased water intake and body weight |

| Gavage Studies | 3 (mice), 6 (rats) | Hepatotoxicity observed |

Case Studies

Recent studies have explored the biological effects of related compounds:

- Toxicity in Rats : In a study involving repeated oral dosing, significant liver effects were noted at higher doses, indicating that careful dosing is necessary when considering therapeutic applications .

- Volatile Organic Compounds : Research on volatile organic compounds (VOCs) has shown that similar esters can influence lipid metabolism and may play roles in human health diagnostics .

Propiedades

IUPAC Name |

acetic acid;4-methylpent-3-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O.C2H4O2/c1-6(2)4-3-5-7;1-2(3)4/h4,7H,3,5H2,1-2H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCJQXDGKUWPKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCO)C.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90842234 | |

| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929-12-4 | |

| Record name | Acetic acid--4-methylpent-3-en-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90842234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.